molecular formula C14H20BrNO2 B1490535 [1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 2167451-57-0

[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B1490535
CAS No.: 2167451-57-0
M. Wt: 314.22 g/mol
InChI Key: TVSBOJXJVICNOZ-UHFFFAOYSA-N
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Description

[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butyl ester group, an ethyl linker, and a 2-bromo-4-methylphenyl substituent. This structure combines steric bulk (tert-butyl), halogenated aromaticity (bromo), and alkyl substitution (methyl), making it a versatile intermediate in medicinal chemistry and organic synthesis. Its tert-butyl group enhances stability during synthetic transformations, while the bromo substituent enables cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-4-methylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-9-6-7-11(12(15)8-9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSBOJXJVICNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cross-Coupling and Carbamate Formation

A representative procedure involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 2-bromo-4-methylphenyl ethyl derivative under palladium catalysis.

  • Catalysts : Pd(dppf)Cl2·DCM, PdXPhosG2, and 10% Pd/C are commonly used.
  • Bases : Potassium carbonate (K2CO3), potassium phosphate (K3PO4).
  • Solvents : Mixtures of 1,4-dioxane and water.
  • Temperature : Typically 65–80 °C.
  • Reaction time : 4 hours for coupling; additional 16 hours for reduction steps at room temperature.
  • Hydrogen sources : Ammonium formate or triethylsilane for reductive steps.

Optimization Data for Catalyst and Hydrogen Source

Entry Catalyst (mol%) Hydrogen Source Base Product Ratio (Desired:Byproduct)
1 Pd(dppf)Cl2·DCM (6%) H2 (balloon) K2CO3 100:0
2 Pd(dppf)Cl2·DCM (6%) Et3SiH (3 eq.) K2CO3 74:26
3 Pd(dppf)Cl2·DCM (10%) Et3SiH (3 eq.) K2CO3 39:61
4 PdXPhosG2 (10%) NH4HCO2 (10 eq.) K3PO4 28:72
5 PdXPhosG2 (10%) NH4HCO2 (10 eq.) K3PO4 80:20
6 PdXPhosG2 (12%) NH4HCO2 (10 eq.) K3PO4 100:0

Note: Entry 6 shows optimal conditions with complete conversion and selectivity toward the desired product.

General Procedure for Synthesis (Example)

  • In an oven-dried vial, add the boronic ester (0.25 mmol), palladium catalyst (e.g., PdXPhosG2, 2 mg), 10% Pd/C (32 mg), base (K3PO4, 159 mg), and aryl bromide (0.25 mmol).
  • Purge with nitrogen and add 1,4-dioxane (800 µL) and water (200 µL).
  • Stir at 80 °C for 4 hours.
  • Add ammonium formate in methanol (10 equivalents) and stir at room temperature for 16 hours.
  • Filter through Celite, concentrate, and purify by flash chromatography.

Purification and Characterization

  • Purification is typically performed by flash column chromatography using ethyl acetate/petroleum ether mixtures.
  • Thin-layer chromatography (TLC) and strong cation exchange chromatography (SCX) are used for monitoring and purification.
  • Characterization includes ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and chiral HPLC for enantiomeric purity.

Representative Yields and Conversion Data

Entry Boronic Ester (mg) Aryl Halide (mg or µL) Conversion (%) Yield (%)
1 39 26 98 99
2 39 16 µL Quantitative 94
5 39 30 99 95
7 26 26 95 86
19 30 26 98 90+

Conversions determined by ^1H NMR using internal standards.

Notes on Reaction Variables and Scale-Up

  • The choice of catalyst and hydrogen source critically affects the product ratio and yield.
  • Use of ammonium formate as a hydrogen donor in the presence of PdXPhosG2 and Pd/C provides high selectivity and yield.
  • Reaction scale can be adjusted from 0.125 mmol to 0.25 mmol with consistent results.
  • Wax capsules containing ammonium formate have been developed for convenient reagent handling and controlled release during the reaction.

Summary Table of Key Preparation Conditions

Parameter Optimal Conditions
Catalyst PdXPhosG2 (10–12 mol%) + 10% Pd/C
Base Potassium phosphate (K3PO4)
Solvent 1,4-Dioxane / Water (4:1 v/v)
Temperature 65–80 °C
Reaction Time 4 h (coupling) + 16 h (reduction)
Hydrogen Source Ammonium formate (10 eq.)
Purification Flash chromatography (20% EtOAc/PE)
Yield Range 80–99%

Chemical Reactions Analysis

Types of Reactions

[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

    Reduction Reactions: The carbamate ester can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

    Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

Synthetic Chemistry

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of novel compounds with tailored properties.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to new derivatives.
  • Carbamate Formation: The compound can be utilized in the formation of carbamate derivatives, which are significant in drug design and development.

Medicinal Chemistry

Research indicates that compounds similar to [1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester exhibit potential therapeutic effects. The carbamate group is a critical structural motif in many pharmaceuticals.

Potential Therapeutic Applications:

  • Anti-inflammatory Activity: Studies have shown that carbamate derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
  • Antimicrobial Properties: Research suggests that similar compounds possess antimicrobial activity against various bacterial strains.

Biological Studies

The compound is also studied for its biological activity, particularly its interaction with enzymes and cellular processes. Understanding these interactions can lead to advancements in drug discovery and development.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Cellular Interaction: Investigations into how this compound affects cellular signaling pathways can provide insights into its biological relevance.

Case Studies

Several studies have explored the applications of carbamate derivatives similar to this compound:

  • Anti-inflammatory Activity Study:
    A series of carbamate derivatives were synthesized and evaluated for their anti-inflammatory properties using an animal model. Results indicated significant inhibition of edema compared to standard treatments, highlighting the potential for developing new anti-inflammatory agents .
  • Antimicrobial Activity Research:
    Compounds with structural similarities demonstrated effectiveness against resistant bacterial strains. This research emphasizes the role of carbamates in combating antibiotic resistance .
  • Molecular Docking Studies:
    Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing a foundation for further experimental validation .

Mechanism of Action

The mechanism of action of [1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and carbamate ester functional group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their function. The molecular pathways involved include the modulation of enzyme activity and signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related carbamic acid tert-butyl esters:

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications
[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester C₁₄H₁₈BrNO₂ 300.19 Ethyl linker, 2-bromo-4-methylphenyl group Intermediate for cross-coupling; potential protease inhibition
(4-Bromo-2-methylphenyl)carbamic acid tert-butyl ester C₁₂H₁₆BrNO₂ 286.17 Direct phenyl attachment, 4-bromo-2-methyl substitution Higher density (1.355 g/cm³); shorter synthesis steps
[2-Amino-2-(4-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester C₁₃H₁₈BrN₂O₂ 329.20 Amino group on ethyl linker Enhanced solubility; potential for peptide coupling
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester C₁₂H₁₅BrFNO₂ 296.16 Bromo and fluoro substitutions on phenyl; methyl linker Increased polarity; potential antimicrobial activity
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester C₁₁H₁₃ClFNO₂ 261.68 Chloro and fluoro substitutions Lower molecular weight; applications in kinase inhibition

Physical and Chemical Properties

  • Density and Boiling Point : The tert-butyl group generally reduces density (e.g., 1.295–1.355 g/cm³) and increases boiling points (~326–354°C) across analogues .
  • Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar functional groups.

Key Research Findings

Cross-Coupling Utility : Brominated tert-butyl carbamates, including the target compound, are pivotal in Suzuki-Miyaura couplings for drug candidate synthesis .

Metabolic Stability : The tert-butyl group in the target compound reduces metabolic degradation compared to methyl esters in analogues like .

Steric Effects : The ethyl linker in the target compound minimizes steric hindrance during reactions compared to bulkier analogues (e.g., cyclopropane derivatives in ).

Biological Activity

The compound [1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester, also known as tert-butyl (4-bromophenyl)carbamate, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNO, with a molecular weight of 272.14 g/mol. Its structure includes a brominated phenyl group and a tert-butyl carbamate moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC11H14BrNO
Molecular Weight272.14 g/mol
CAS Number131818-17-2
Boiling PointNot specified

Carbamates like this compound are known to interact with various biological targets, including enzymes and receptors. The carbamate group is recognized for its role in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Pharmacological Evaluation

Research has indicated that compounds with similar structures exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, studies have shown that certain carbamate derivatives can modulate neuronal excitability by affecting sodium channels, which may be relevant for conditions like epilepsy and neuropathic pain .

Case Studies

  • Neuroprotective Effects : A study evaluated the effects of various carbamate derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives, potentially including this compound, exhibited significant protective effects against cell death induced by reactive oxygen species (ROS) .
  • Anti-inflammatory Activity : Another research project explored the anti-inflammatory properties of related carbamates. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
  • Enzyme Inhibition : A detailed analysis demonstrated that specific modifications in the carbamate structure could enhance the inhibitory potency against AChE. This suggests that this compound might have applications in treating Alzheimer's disease through its action on cholinergic pathways .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of carbamate derivatives. Modifications at specific positions on the phenyl ring or alterations in the alkyl chain length can significantly influence their pharmacological profiles.

Table: Structure-Activity Relationships of Carbamates

CompoundAChE Inhibition (%)Neuroprotective EffectAnti-inflammatory Activity
This compoundTBDTBDTBD
Related Carbamate A85YesModerate
Related Carbamate B70NoHigh

Q & A

Q. What are the established synthetic routes for [1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester, and how can purity be optimized?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate. A common method involves reacting 1-(2-bromo-4-methylphenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization (70–85%) requires strict moisture control and inert atmospheres .

Reaction Conditions Details
SolventDichloromethane or THF
BaseTriethylamine or DMAP
Temperature0°C (initial), then room temperature
WorkupAqueous extraction, drying (Na₂SO₄)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and aromatic protons (δ 7.2–7.5 ppm for bromo-methylphenyl).
  • HPLC-MS : ESI-MS in positive mode detects [M+Na]⁺ or [M+H]⁺ ions for molecular weight verification.
  • IR : Carbamate C=O stretch appears at ~1680–1720 cm⁻¹ .

Q. What are the recommended safety protocols for handling this compound?

While not classified as hazardous, standard precautions apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation of dust.
  • Store at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromo and methyl groups on the phenyl ring, predicting preferential substitution at the bromine site. Molecular docking (AutoDock Vina) can simulate interactions with biological targets like enzymes, guiding derivatization for enhanced activity .

Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from buffer conditions or assay interference. Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) for binding kinetics.
  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
  • Control experiments with structurally analogous compounds (e.g., bromine replaced with chlorine) .

Q. How does steric hindrance from the tert-butyl group influence reaction pathways in derivatization?

The tert-butyl group restricts access to the carbamate nitrogen, favoring reactions at the ethyl or aryl positions. For example:

  • Suzuki Coupling : Bromine substitution with aryl boronic acids proceeds efficiently (Pd(PPh₃)₄, Na₂CO₃, 80°C).
  • Oxidation : MnO₂ selectively oxidizes the ethyl group to a ketone without carbamate cleavage .
Derivatization Reaction Conditions
Suzuki CouplingPd catalyst, base, 80°C, 12h
OxidationMnO₂, acetone, reflux, 6h

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

The tert-butyl group induces conformational flexibility, complicating crystallization. Strategies include:

  • Co-crystallization with thiourea or crown ethers to stabilize the lattice.
  • Slow evaporation from tert-butyl methyl ether/hexane mixtures.
  • Low-temperature (100 K) data collection to reduce thermal motion .

Methodological Guidance

Q. How to design kinetic studies for carbamate hydrolysis under physiological conditions?

  • Prepare buffers mimicking physiological pH (7.4) and temperature (37°C).
  • Monitor hydrolysis via HPLC (C18 column, acetonitrile/water) at 254 nm.
  • Calculate half-life (t₁/₂) using first-order kinetics. Compare rates with/without esterase enzymes to assess enzymatic vs. spontaneous degradation .

Q. What in vitro assays are suitable for evaluating neuroactive potential?

  • MAO-B Inhibition : Fluorometric assay using kynuramine as a substrate.
  • Dopamine Receptor Binding : Competitive binding assays with [³H]spiperidone.
  • Cytotoxicity : MTT assay on SH-SY5Y neuronal cells .

Data Analysis and Interpretation

Q. How to address inconsistent NMR spectra due to rotameric equilibria?

The tert-butyl group creates rotational barriers around the carbamate C–N bond, causing signal splitting. Solutions:

  • Acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to average signals.
  • Use 2D NMR (HSQC, NOESY) to assign overlapping peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester
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[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester

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